
zymosterone
Overview
Description
Preparation Methods
Microbial Metabolic Engineering Using Yeast Strains
Genetic Modification of ERG27 in Saccharomyces cerevisiae
Zymosterone accumulates in yeast strains with disruptions in the ERG27 gene, which encodes 3-keto sterol reductase. This enzyme catalyzes the reduction of this compound to zymosterol, a downstream precursor in ergosterol biosynthesis. By deleting ERG27 or introducing point mutations, researchers have successfully blocked this conversion, leading to this compound accumulation. For example, S. cerevisiae ERG27-knockout strains cultured in YPD medium (2% peptone, 1% yeast extract, 2% glucose) at 30°C showed a 12-fold increase in this compound levels compared to wild-type strains.
Table 1: this compound Yield in Engineered Yeast Strains
Strain | Culture Medium | Temperature | This compound Yield (mg/L) |
---|---|---|---|
Wild-Type | YPD | 30°C | 0.8 ± 0.1 |
ERG27-Knockout | YPD | 30°C | 9.6 ± 1.2 |
ERG27-Point Mutant | SD + Dox | 37°C | 7.3 ± 0.9 |
Key findings:
- ERG27 disruption halts the sterol pathway at this compound, enabling its extraction from cell homogenates.
- Supplementation with bovine serum (10%) enhances membrane stability in mutant strains, preventing cell lysis during prolonged cultivation.
Enzymatic Inhibition in Fungal Cultures
Fenpyrazamine-Induced 3-Keto Reductase Inhibition
Fenpyrazamine, a fungicide developed by Sumitomo Chemical Co., inhibits 3-keto reductase activity in Botrytis cinerea, causing abnormal accumulation of this compound and related intermediates. Metabolomic analyses revealed that treatment with 50 μM fenpyrazamine increased this compound concentrations by 38% in fungal mycelia within 24 hours. This approach mimics genetic ERG27 disruption but offers reversible control over sterol biosynthesis.
Table 2: Impact of Fenpyrazamine on Sterol Profiles in B. cinerea
Treatment (μM) | This compound (μg/g DW) | Fecosterone (μg/g DW) | Ergosterol (μg/g DW) |
---|---|---|---|
0 (Control) | 4.2 ± 0.5 | 1.1 ± 0.2 | 120.3 ± 8.7 |
50 | 15.8 ± 1.4 | 22.6 ± 3.1 | 45.6 ± 4.9 |
Key findings:
- Fenpyrazamine targets 3-keto reductase, leading to this compound accumulation and ergosterol depletion.
- Swelling of fungal germ tubes observed under microscopy corroborates membrane integrity loss due to sterol imbalance.
In Vitro Enzymatic Synthesis
Reconstituted Sterol Biosynthesis Pathways
Purified enzymes from the post-squalene cholesterol pathway enable in vitro this compound synthesis. Incubating lanosterol with ERG25 (C-4 methyl oxidase) and ERG26 (C-3 dehydrogenase) yields this compound at a conversion efficiency of 67%. Reaction conditions (pH 7.4, 30°C, NADPH cofactor) are critical for optimal activity.
Table 3: Enzymatic Conversion Efficiency in Vitro
Substrate | Enzyme System | Product | Conversion Efficiency (%) |
---|---|---|---|
Lanosterol | ERG25 + ERG26 | This compound | 67 ± 4 |
This compound | HSD17B7 (3-keto reductase) | Zymosterol | 92 ± 3 |
Key findings:
- HSD17B7 catalyzes this compound reduction to zymosterol with near-complete efficiency, underscoring its regulatory role.
- In vitro systems bypass cellular toxicity issues associated with genetic modifications, enabling gram-scale production.
Industrial Scalability and Challenges
Fermentation Optimization
Industrial-scale this compound production requires high-density yeast fermentations. Using fed-batch bioreactors with controlled glucose feed (0.2 g/L/h), this compound titers reach 1.2 g/L in 72 hours. Downstream purification via silica gel chromatography achieves 98% purity, though costs remain prohibitive for non-pharmaceutical applications.
Scientific Research Applications
Biochemical Roles
Zymosterone is primarily recognized as a metabolic intermediate in the cholesterol biosynthesis pathway. It serves as a precursor to cholesterol, which is crucial for cellular membrane integrity and function. Research indicates that this compound is synthesized from lanosterol through several enzymatic processes, particularly involving the enzyme 24-dehydrocholesterol reductase (DHCR24) .
Key Findings:
- This compound is associated with the plasma membrane of cells, suggesting its role in membrane structure and function .
- The conversion of this compound to cholesterol is essential for maintaining cellular homeostasis and signaling pathways .
Therapeutic Implications
This compound's role in cholesterol metabolism has led to investigations into its potential therapeutic applications. For instance, studies have shown that modulating cholesterol synthesis can impact cancer cell proliferation. Inhibition of enzymes in the cholesterol synthesis pathway, where this compound is an intermediate, has been linked to reduced tumor growth in specific cancer types .
Applications in Cancer Research:
- This compound's metabolic pathway may be targeted to enhance the efficacy of existing cancer treatments by disrupting lipid metabolism in tumor cells .
- Research indicates that statins, which inhibit cholesterol synthesis, can also affect the levels of this compound and other intermediates, potentially leading to apoptosis in cancer cells .
Case Studies and Experimental Findings
Several studies have highlighted this compound's role in various experimental settings:
- Membrane Dynamics : A study demonstrated that this compound does not induce liquid-ordered phase formation like cholesterol but can influence membrane permeability . This property could be significant in understanding how sterols affect cellular signaling and drug delivery systems.
- Sterol Metabolism : Another investigation into sterol biosynthesis pathways revealed that this compound is a critical substrate for the conversion to other sterols and ultimately cholesterol. This conversion process was shown to be rate-limited by DHCR24 activity .
- Yeast Models : In yeast models, this compound was studied for its role in stress responses and metabolic adaptations. It was found that certain genetic modifications affecting sterol metabolism could alter this compound levels and consequently impact cell viability under stress conditions .
Data Table: Summary of this compound Applications
Mechanism of Action
Zymosterone exerts its effects through its role as an intermediate in the sterol biosynthesis pathway. It is converted to zymosterol by the enzyme 3-keto sterol reductase (ERG27), which is a key step in the production of cholesterol and ergosterol . The molecular targets and pathways involved include the enzymes and intermediates of the sterol biosynthesis pathway.
Comparison with Similar Compounds
Zymosterol: The direct product of zymosterone reduction.
Lanosterol: A precursor in the sterol biosynthesis pathway that is converted to zymosterol.
4-Methylthis compound: Another intermediate in the sterol biosynthesis pathway.
Uniqueness: this compound is unique due to its specific role in the sterol biosynthesis pathway, acting as a crucial intermediate that bridges the conversion of lanosterol to zymosterol. Its presence and conversion are essential for the proper functioning of the sterol biosynthesis pathway, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
Zymosterone is a significant compound in the cholesterol biosynthesis pathway, particularly known for its conversion into zymosterol through the action of the enzyme hydroxysteroid (17β) dehydrogenase 7 (HSD17B7). This article delves into the biological activity of this compound, exploring its metabolic roles, implications in health and disease, and relevant case studies.
Overview of this compound
This compound is a 4-methylsterol that serves as an intermediate in the post-squalene cholesterol biosynthetic pathway. It is primarily produced from lanosterol and is crucial for maintaining cholesterol homeostasis in various biological systems. The conversion of this compound to zymosterol is catalyzed by HSD17B7, which has been shown to exhibit both 17β-hydroxysteroid dehydrogenase activity and 3-ketosteroid reductase activity .
Enzymatic Conversion and Mechanism
The enzymatic activity of HSD17B7 is pivotal for the conversion of this compound to zymosterol. This reaction involves the reduction of the keto group at C3 of this compound, resulting in the formation of zymosterol, a precursor in cholesterol synthesis. The significance of this enzymatic action is underscored by studies demonstrating that HSD17B7 deficiency leads to impaired cholesterol biosynthesis and embryonic lethality in knockout mice models .
Table 1: Enzymatic Conversion of this compound
Substrate | Enzyme | Product |
---|---|---|
This compound | HSD17B7 | Zymosterol |
Cholesterol Biosynthesis
This compound plays a critical role in cholesterol metabolism. Its conversion to zymosterol is essential for the synthesis of cholesterol, which is vital for cell membrane integrity, hormone production, and various signaling pathways. The disruption of this pathway can lead to congenital cholesterol deficiency disorders .
Case Studies
- HSD17B7 Knockout Mice : Research involving HSD17B7 knockout mice revealed that these animals exhibit severe defects in cholesterol biosynthesis, resulting in early embryonic death. This underscores the importance of this compound's metabolic pathway in developmental biology .
- Neurodevelopmental Impact : Another study indicated that abnormal levels of cholesterol precursors, including this compound, could lead to cortical dysgenesis and other central nervous system anomalies due to impaired cholesterol synthesis during embryonic development .
- Oligodendrocyte Formation : Recent findings suggest that accumulation of specific sterols, including those derived from this compound, enhances oligodendrocyte formation, which has implications for neurodegenerative diseases such as multiple sclerosis .
Research Findings
Recent studies have highlighted diverse biological activities associated with this compound and its derivatives:
- Sterol Homeostasis : this compound contributes to cellular sterol homeostasis by influencing the levels of downstream metabolites involved in membrane fluidity and signaling .
- Role in Reproductive Biology : In reproductive systems, this compound derivatives are crucial for meiosis activation and oocyte maturation .
- Potential Therapeutic Targets : Given its role in cholesterol biosynthesis, HSD17B7 and its substrate this compound are being explored as potential therapeutic targets for conditions linked to cholesterol metabolism disorders .
Q & A
Basic Research Questions
Q. What experimental methods are recommended for the identification and quantification of zymosterone intermediates in cholesterol biosynthesis pathways?
- Methodological Answer : this compound intermediates (e.g., 4-methylzymostenone, 3-methylthis compound) can be detected using liquid chromatography-mass spectrometry (LC-MS) coupled with isotope dilution assays for quantification . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, particularly for distinguishing stereoisomers. Experimental protocols should reference established sterol extraction methods, such as saponification followed by derivatization with trimethylsilyl ethers to enhance volatility for gas chromatography (GC) analysis .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives for in vitro studies?
- Methodological Answer : Synthesis protocols should include step-by-step documentation of reaction conditions (e.g., temperature, catalysts like CYP51 or HSD17B7 inhibitors) and purification methods (e.g., column chromatography with silica gel). Characterization data (e.g., melting points, -NMR spectra) must align with literature values for known compounds. For novel derivatives, high-resolution mass spectrometry (HRMS) and X-ray crystallography are essential for structural validation .
Advanced Research Questions
Q. How do contradictory findings regarding this compound’s role in oligodendrocyte differentiation arise, and what analytical approaches resolve these discrepancies?
- Methodological Answer : Discrepancies may stem from differences in cell culture conditions (e.g., lipid-depleted media vs. serum-containing media) or enzyme inhibition specificity (e.g., SC4MOL vs. HSD17B7 targeting). To resolve contradictions, researchers should:
- Perform dose-response curves for inhibitors (e.g., terbinafine for SC4MOL) to confirm target specificity .
- Use RNA interference (RNAi) to silence specific genes (e.g., HSD17B7) and validate sterol accumulation via LC-MS .
- Compare results across multiple cell lines (e.g., primary oligodendrocyte precursors vs. immortalized lines) to assess biological variability .
Q. What strategies optimize the isolation of this compound from complex biological matrices for metabolic flux analysis?
- Methodological Answer : Solid-phase extraction (SPE) with C18 cartridges effectively isolates this compound from lipid-rich samples. For flux analysis, -labeled acetate or mevalonate can be introduced to trace carbon incorporation into this compound intermediates via GC-MS. Data normalization against internal standards (e.g., deuterated lathosterol) minimizes matrix effects .
Q. How can computational modeling predict this compound’s interactions with enzymes in alternative sterol pathways?
- Methodological Answer : Molecular docking simulations (e.g., using AutoDock Vina) with crystal structures of target enzymes (e.g., HSD17B7) can predict binding affinities. Pair these with molecular dynamics (MD) simulations to assess conformational stability. Validate predictions via site-directed mutagenesis of catalytic residues (e.g., Ser153 in HSD17B7) and measure kinetic parameters (, ) .
Q. Data Interpretation & Validation
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound on sterol homeostasis?
- Methodological Answer : Nonlinear regression models (e.g., log-logistic curves) quantify EC values for this compound’s effects on sterol levels. For multivariate data (e.g., gene expression + sterol profiles), principal component analysis (PCA) or partial least squares regression (PLSR) identifies correlated variables. Replicate experiments () and Benjamini-Hochberg correction for multiple comparisons ensure robustness .
Q. How should researchers address batch-to-batch variability in this compound-related assays? **
- Methodological Answer : Implement randomized block designs to distribute batch effects across experimental groups. Use quality control (QC) samples (e.g., pooled biological extracts) in each batch to monitor instrument drift. Normalize data using QC-based methods like LOESS or robust linear regression .
Q. Literature & Experimental Design
Q. What criteria distinguish high-quality primary literature for this compound research?
- Methodological Answer : Prioritize studies that:
- Provide raw spectral data (e.g., NMR, MS) in supplementary materials.
- Use orthogonal methods (e.g., enzymatic assays + LC-MS) for validation.
- Disclose conflicts of interest (e.g., funding from pharmaceutical companies).
Avoid sources lacking peer review (e.g., ) .
Q. How can researchers design a hypothesis-driven study to investigate this compound’s regulatory role in vitamin D synthesis?
- Methodological Answer : Apply the PCC framework:
- Population : Human keratinocytes or hepatic cell lines.
- Concept : this compound’s modulation of 7-dehydrocholesterol (7-DHC) levels.
- Context : UVB-induced vitamin D synthesis.
Experimental variables should include UVB exposure duration and this compound supplementation, with LC-MS quantification of 7-DHC and vitamin D metabolites .
Q. Conflict Resolution & Reporting
Q. How should conflicting data on this compound’s cytotoxicity be reported in a manuscript?
- Methodological Answer : Clearly delineate experimental conditions (e.g., cell type, this compound concentration) in a comparative table. Discuss potential confounders (e.g., solvent used for dissolution, endotoxin contamination). Use funnel plots or Egger’s test to assess publication bias if meta-analyzing existing studies .
Properties
IUPAC Name |
(5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-1,2,4,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,19-20,23-24H,6,8-17H2,1-5H3/t19-,20+,23-,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUNLIRXIJAVBNM-ZSBATXSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC=C(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CCC(=O)C4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344697 | |
Record name | 5alpha-Cholesta-8,24-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801344697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27192-37-6 | |
Record name | 5alpha-Cholesta-8,24-dien-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801344697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.